molecular formula C28H32O16 B1265072 Isorhamnetin-3-O-neohesperidoside

Isorhamnetin-3-O-neohesperidoside

Cat. No.: B1265072
M. Wt: 624.5 g/mol
InChI Key: HDBLGMREZKSBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Characterization

Isorhamnetin-3-O-neohesperidoside belongs to the flavonoid glycoside class, characterized by a flavonoid aglycone (isorhamnetin) conjugated to a disaccharide neohesperidose via an O-glycosidic bond. The aglycone, isorhamnetin, is a methylated derivative of quercetin, featuring a 3'-methoxy-4'-hydroxy substitution on the B-ring. The neohesperidose moiety consists of α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranose, forming a rigid, branched disaccharide structure.

The glycosidic linkage occurs at the 3-hydroxyl group of the isorhamnetin C-ring, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses. This structural arrangement enhances solubility and influences bioactivity compared to the aglycone form.

Table 1: Structural Components of this compound

Component Description
Aglycone Isorhamnetin (3',4'-dihydroxy-5-methoxyflavonol)
Glycosidic Bond β-O-linkage at C3 position
Disaccharide Neohesperidose (α-L-rhamnose-(1→2)-β-D-glucose)
Molecular Geometry Planar flavonoid core with axial sugar conformation

Nomenclature and Historical Context

The IUPAC name for this compound is 5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. Common synonyms include Calendoflavoside and typhaneoside, reflecting its discovery in Typha angustifolia pollen.

Historically, the compound was first isolated in the late 20th century during phytochemical investigations of traditional medicinal plants. Its structural elucidation paralleled studies on citrus flavonoids containing neohesperidose, such as naringin and poncirin. The disaccharide’s resistance to alkaline hydrolysis, due to the C2 rhamnose-glucose linkage, distinguished it from other flavonoid glycosides.

Molecular Formula and Physical Properties

This compound has the molecular formula C₂₈H₃₂O₁₆ and a molecular weight of 624.5 g/mol . Key physical properties include:

  • Solubility : Highly soluble in polar solvents (e.g., methanol, water) due to glycosylation.
  • UV-Vis Spectra : Absorption maxima at 254 nm (Band II) and 355 nm (Band I), typical of flavonol glycosides.
  • Crystallinity : Amorphous solid at room temperature, with no reported melting point.

Table 2: Physicochemical Properties

Property Value
Molecular Formula C₂₈H₃₂O₁₆
Exact Mass 624.544 Da
XLogP3 -1.2 (predicted)
Hydrogen Bond Donors 10
Hydrogen Bond Acceptors 16

Significance in Flavonoid Glycoside Research

This compound is a model compound for studying O-glycoside stability and metabolism. Key research contributions include:

  • Bioactivity Modulation : Glycosylation at C3 enhances antioxidant capacity compared to isorhamnetin aglycone, as demonstrated in Typha angustifolia extracts. The sugar moiety stabilizes the molecule during oxidative stress, enabling effective radical scavenging.
  • Metabolic Pathways : Human intestinal microbiota hydrolyze the compound sequentially to isorhamnetin-3-O-glucoside, isorhamnetin, and quercetin, linking its bioavailability to microbial diversity.
  • Structural Comparisons : Unlike C-glycosides (e.g., orientin), the O-glycosidic bond in this compound allows enzymatic hydrolysis in the gut, influencing its pharmacokinetic profile.
  • Osteoclast Regulation : The compound promotes bone resorption by upregulating NFATc1 and Akt/p38 signaling pathways, suggesting therapeutic potential for delayed tooth eruption.

Recent studies utilizing ultra-performance liquid chromatography (UPLC) and tandem mass spectrometry (MS/MS) have quantified its presence in biological matrices, advancing pharmacokinetic research. Its role in traditional medicine formulations, such as Tangwang Mixture, underscores its pharmacological relevance.

Properties

Molecular Formula

C28H32O16

Molecular Weight

624.5 g/mol

IUPAC Name

3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one

InChI

InChI=1S/C28H32O16/c1-9-18(33)21(36)23(38)27(40-9)44-26-22(37)19(34)16(8-29)42-28(26)43-25-20(35)17-13(32)6-11(30)7-15(17)41-24(25)10-3-4-14(39-2)12(31)5-10/h3-7,9,16,18-19,21-23,26-34,36-38H,8H2,1-2H3

InChI Key

HDBLGMREZKSBMK-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC)O)CO)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)OC)O)CO)O)O)O)O)O

Synonyms

isorhamnetin-3-O-neohesperidoside

Origin of Product

United States

Scientific Research Applications

Bone Health and Osteoclastogenesis

Isorhamnetin-3-O-neohesperidoside has been studied for its role in promoting osteoclastogenesis, which is crucial for bone remodeling. A significant study demonstrated that this compound enhances the resorption of crown-covered bone in mice by promoting the differentiation of bone marrow macrophages into osteoclasts. The study revealed that this compound upregulated the expression of several osteoclast-specific genes, including cathepsin K, vacuolar-type H+-ATPase d2, tartrate-resistant acid phosphatase, and nuclear factor of activated T-cells cytoplasmic 1. The activation of signaling pathways such as NFATc1, p38, and AKT was also noted, indicating its potential as an adjuvant therapy for conditions associated with delayed intraosseous eruption .

Key Findings:

  • Promotes osteoclastogenesis : Enhances differentiation of macrophages into osteoclasts.
  • Gene expression : Upregulates osteoclast-specific genes.
  • Signaling pathways : Activates NFATc1, p38, and AKT pathways.

Metabolic Profiling

The metabolic profile of this compound has been investigated to understand its interactions with intestinal flora. Research utilizing ultra-performance liquid chromatography coupled with mass spectrometry identified several metabolites formed during the metabolism of this compound by human intestinal bacteria. The main metabolic pathway involves the deglycosylation of this compound to isorhamnetin-3-O-glucoside, followed by conversion to aglycone isorhamnetin and further to quercetin. This metabolic process may influence the efficacy of traditional herbal medicines containing this compound .

Metabolic Pathway Summary:

Metabolite Conversion Process
This compoundDeglycosylated to Isorhamnetin-3-O-glucoside
Isorhamnetin-3-O-glucosideConverted to Aglycone Isorhamnetin
Aglycone IsorhamnetinDemethylated to Quercetin

Antioxidant Properties

This compound exhibits notable antioxidant activity. Studies have shown that it can scavenge free radicals such as DPPH and ABTS radicals effectively. This property suggests its potential utility in preventing oxidative stress-related diseases .

Antioxidant Activity Highlights:

  • Radical Scavenging : Effective against DPPH and ABTS radicals.
  • Potential Applications : May be beneficial in managing oxidative stress-related conditions.

Wound Healing Properties

The compound has also been explored for its wound healing properties. In preclinical studies, it was found to enhance the healing process in various models. The mechanisms behind this effect may involve the modulation of inflammatory responses and promotion of tissue regeneration .

Wound Healing Insights:

  • Enhances healing : Demonstrated effectiveness in various preclinical models.
  • Mechanisms : Likely involves modulation of inflammation and tissue regeneration.

Preparation Methods

Extraction and Isolation from Natural Sources

Ethanol-Based Extraction from Cattail Pollen

The most well-documented method involves extracting Isorhamnetin-3-O-neohesperidoside from cattail pollen using ethanol. The process, outlined in patent CN1657536A, follows these steps:

  • Maceration : Cattail pollen (25 kg) is soaked in 70% ethanol (175 L) for 24–48 hours.
  • Heating and Reflux : The mixture undergoes heating under reflux at 80°C for 1 hour, followed by filtration to collect the supernatant.
  • Concentration : The ethanol extract is evaporated under reduced pressure to yield a thick paste (2.5–3.0 kg).
  • Silica Gel Chromatography :
    • The paste is mixed with silica gel (160–200 mesh) and loaded onto a column.
    • Elution with ethyl acetate-methanol-water (8:2:1) separates fractions, with the 3rd and 4th fractions yielding the crude compound (6.9 g).
  • Sephadex LH-20 Purification :
    • The crude product is further purified using Sephadex LH-20, eluted with methanol, to obtain a purity of 98.38%.
Key Parameters:
Step Solvent Ratio Temperature Yield Purity
Maceration 70% ethanol 25°C 2.8 kg paste N/A
Silica Gel Elution 8:2:1 (EtOAc-MeOH-H₂O) Ambient 6.9 g crude ~70%
Sephadex LH-20 Methanol Ambient 2.58 g 98.38%

Methanol Extraction from Salicornia fruticosa

An alternative approach isolates the compound from Salicornia fruticosa using methanol:

  • Extraction : Air-dried plant material (500 g) is extracted with 70% methanol for two days.
  • Concentration : The extract is evaporated to dryness (60 g).
  • Column Chromatography :
    • Silica gel column eluted with chloroform-methanol gradients (20–80% methanol).
    • Fractions eluted with 50% methanol yield this compound after Sephadex LH-20 purification.
Comparative Yield:
Source Solvent Final Yield Purity
Cattail Pollen Ethanol 2.58 g 98.38%
Salicornia Methanol 0.9 g 95%

Chemical Synthesis

Glycosylation of Isorhamnetin

A synthetic route involves glycosylation of the aglycone isorhamnetin with neohesperidose:

  • Protection of Hydroxyl Groups : Isorhamnetin is treated with benzyl chloride to protect hydroxyl groups.
  • Glycosylation : The protected aglycone reacts with peracetylated neohesperidosyl bromide under Koenigs-Knorr conditions.
  • Deprotection : Catalytic hydrogenation removes benzyl groups, yielding this compound.
Reaction Conditions:
Step Reagent Catalyst Temperature Yield
Protection BnCl Pyridine 0°C 85%
Glycosylation Neohesperidosyl bromide Ag₂CO₃ 40°C 62%
Deprotection H₂/Pd-C Ethanol 25°C 90%

Purification and Quality Control

High-Performance Liquid Chromatography (HPLC)

HPLC with a C18 column (3.9 mm × 300 mm) and acetonitrile-water (15:85) mobile phase is used for purity assessment. The compound shows a retention time of 8.5–9.5 minutes and UV maxima at 254 nm.

Ultra-Performance Liquid Chromatography (UPLC)-MS

UPLC-MS coupled with Metabolynx™ software enables metabolic profiling, confirming deglycosylation to isorhamnetin and quercetin.

Challenges and Optimizations

  • Scalability : Ethanol extraction from cattail pollen is scalable but requires costly chromatographic steps.
  • Synthetic Complexity : Chemical synthesis offers higher purity but involves multi-step protection/deprotection.
  • Yield Improvement : Mixed solvent systems (e.g., ethyl acetate-methanol-water) enhance silica gel column efficiency.

Q & A

Basic: What validated methods are available for quantifying Isorhamnetin-3-O-neohesperidoside in plant extracts?

Answer:

  • HPLC/UPLC with UV or MS detection is widely used. For example, a validated HPLC method employs a C18 column (150 mm × 2.1 mm, 5 µm) with a mobile phase of 10 mmol·L⁻¹ ammonium acetate buffer and methanol (20:80, v/v) for baseline separation .
  • UPLC-MS/MS offers higher sensitivity, achieving a linear range of 0.01–10 µg·mL⁻¹ in plasma with a lower limit of quantification (LLOQ) of 0.01 µg·mL⁻¹ .
  • Method validation parameters (linearity, precision, accuracy) must adhere to pharmacopeial standards, as demonstrated in studies on Typha angustifolia extracts .

Basic: What are the primary natural sources of this compound?

Answer:
The compound is predominantly isolated from:

  • Typha species (e.g., Typha angustifolia and Typha latifolia pollen), where it is a marker compound for quality control .
  • Hippophae rhamnoides L. (sea buckthorn) berries, with variations in content based on drying methods and geographic origin .
  • Extraction typically involves methanol or methanol-water mixtures, followed by sonication and centrifugation .

Advanced: How can LC-MS/MS be optimized for pharmacokinetic studies of this compound?

Answer:

  • Sample preparation: Use protein precipitation with methanol, validated for rat plasma with recovery rates >85% .
  • Chromatographic conditions: A C18 column with isocratic elution (10 mmol·L⁻¹ ammonium acetate/methanol, 20:80 v/v) ensures retention time consistency .
  • Mass spectrometry: Electrospray ionization (ESI) in negative mode with multiple reaction monitoring (MRM) for transitions m/z 623.1 → 299.0 (analyte) and m/z 609.1 → 300.0 (internal standard, e.g., rutin) .
  • Validation: Include matrix effect studies and stability tests under freeze-thaw cycles .

Advanced: How does thermal processing affect the stability of this compound?

Answer:

  • Degradation kinetics: Heating above 195°C leads to decomposition, with stability dependent on pH and solvent .
  • Carbonization studies: During the preparation of carbonized traditional medicines (e.g., Pollen Typhae Carbonisatus), prolonged heating reduces content, necessitating strict temperature control (≤150°C) and inert gas environments .
  • Analytical monitoring: Use HPTLC or HPLC to track degradation products, such as aglycone isorhamnetin .

Advanced: What experimental strategies address contradictions in reported bioactivities of this compound?

Answer:

  • Bioactivity variability: Discrepancies in anti-inflammatory or antioxidant effects may arise from differences in:
    • Purity: Ensure ≥98% purity via HPLC-UV/ELSD .
    • Experimental models: Compare in vitro (e.g., endothelial cells) vs. in vivo (rat pharmacokinetics) outcomes .
    • Metabolite interference: Use human intestinal flora models to study metabolites (e.g., isorhamnetin) via UPLC-Q-TOF/MS .
  • Structural-activity relationships: Compare glycosylation patterns with analogs like quercetin-3-O-neohesperidoside to isolate specific mechanisms .

Advanced: What methodological considerations are critical for bioactivity assays involving this compound?

Answer:

  • Solubility challenges: Pre-dissolve in DMSO (≤0.1% final concentration) due to limited aqueous solubility .
  • Dose optimization: In vivo studies (e.g., anti-atherosclerosis) require doses calibrated to plasma concentrations (Cmax ~1.2 µg·mL⁻¹ after 5 mg·kg⁻¹ IV in rats) .
  • Negative controls: Include deglycosylated analogs (e.g., isorhamnetin) to confirm glycoside-specific effects .

Basic: What are the key physicochemical properties influencing the handling of this compound?

Answer:

  • Physical state: Yellow crystalline powder, hygroscopic, requiring storage at 2–8°C under nitrogen .
  • Solubility: Freely soluble in methanol, DMSO; sparingly soluble in water .
  • Stability: Degrades under prolonged light exposure; use amber vials for storage .

Advanced: How can researchers validate novel extraction protocols for this compound?

Answer:

  • Design of Experiments (DoE): Optimize solvent polarity (e.g., 70% ethanol), temperature (40–60°C), and extraction time (30–60 min) using response surface methodology .
  • Green chemistry alternatives: Test subcritical water extraction (SWE) to reduce organic solvent use .
  • Quality metrics: Compare yield against pharmacopeial reference standards via HPTLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isorhamnetin-3-O-neohesperidoside
Reactant of Route 2
Isorhamnetin-3-O-neohesperidoside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.